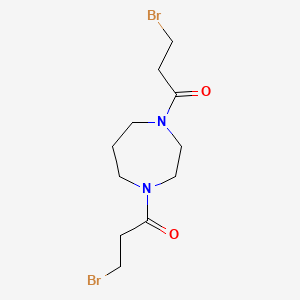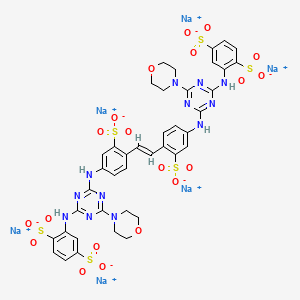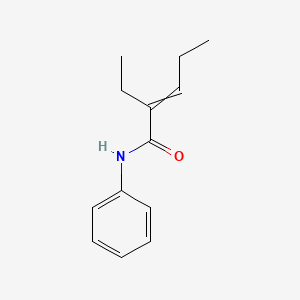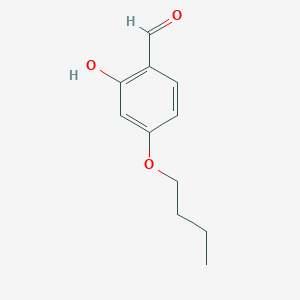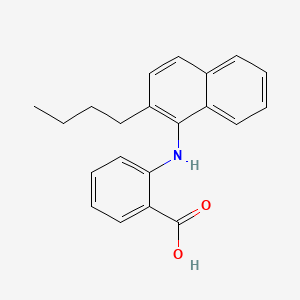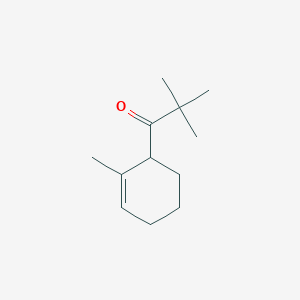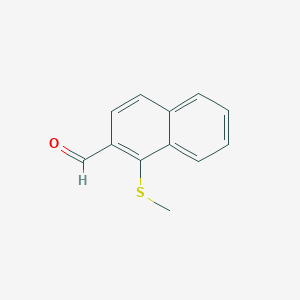
1-Methylsulfanylnaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfanylnaphthalene-2-carbaldehyde is an organic compound belonging to the naphthalene family. This compound features a naphthalene ring substituted with a methylsulfanyl group at the first position and an aldehyde group at the second position. Its unique structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfanylnaphthalene-2-carbaldehyde typically involves the introduction of the methylsulfanyl group and the aldehyde group onto the naphthalene ring. One common method is the Friedel-Crafts acylation followed by a series of functional group transformations. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylsulfanylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed:
Oxidation: 1-Methylsulfanylnaphthalene-2-carboxylic acid.
Reduction: 1-Methylsulfanylnaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methylsulfanylnaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methylsulfanylnaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
1-Methylsulfanylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Methylsulfanylnaphthalene-1-carbaldehyde: Similar structure but with different substitution positions, leading to different chemical properties and reactivity.
Uniqueness: 1-Methylsulfanylnaphthalene-2-carbaldehyde is unique due to the specific positioning of the methylsulfanyl and aldehyde groups on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H10OS |
|---|---|
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
1-methylsulfanylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3 |
Clave InChI |
WATXBZCEQLSOMR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC2=CC=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


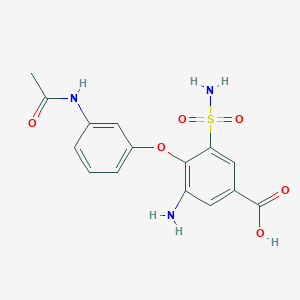

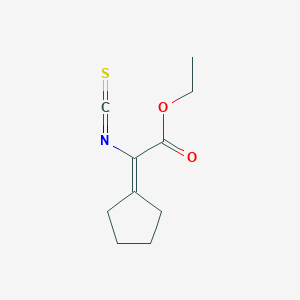
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

